1-Vinylcyclopentyl methacrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

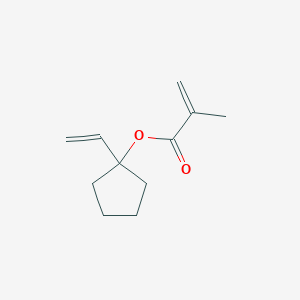

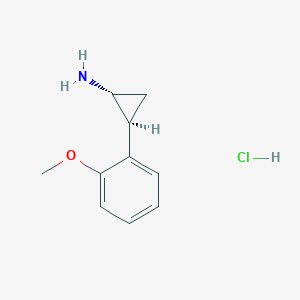

1-Vinylcyclopentyl methacrylate (VCPMA) is a monomer that is widely used in the field of polymer science due to its unique properties. It is a methacrylate ester that contains a cyclopentyl ring and a vinyl group. VCPMA is a colorless liquid that is soluble in most organic solvents. It has a low toxicity and is not considered to be hazardous.

科学的研究の応用

Polymerization and Polymer Modification

Anionic Polymerization : Novel methacrylate monomers, including those similar to 1-vinylcyclopentyl methacrylate, have been successfully polymerized anionically, showing sensitivity to temperature and LiCl concentration. This process is key for creating polymers with narrow molecular weight distributions, useful in precision polymer engineering (Zhang & Ruckenstein, 1998).

Polymer Networks for Biomedical Applications : Chemically cross-linked polymer networks of poly(vinyl alcohol)/poly(methacrylate) demonstrate potential for biomedical uses such as tissue replacement and drug delivery. Molecular dynamics simulations and neutron scattering have been employed to understand polymer and water dynamics in these networks (Paradossi et al., 2011).

Copolymer Synthesis for Biomaterials : Methacryloyloxyethyl phosphate, closely related to this compound, has been used to modify substrates by copolymerization, enhancing hydroxyapatite deposition on surfaces, with implications for biomedical material development (Stancu et al., 2004).

Hydrosilylation for Polymer Synthesis : Hydrosilylation reactions involving functional methacrylates provide access to functional polymers, such as poly(dimethylsiloxane)s. This process, which includes no side products and requires minimal purification, is crucial for advanced polymer synthesis and modification (Risangud et al., 2015).

Polymerization for Tough Materials : Multi-functional methacrylates, used in radical photopolymerization, yield tough materials suitable for lithography-based 3D printing. The research focuses on optimizing the network architecture for enhanced material properties (Gorsche et al., 2016).

Material Characterization and Analysis

Spectroscopic Analysis of Polymers : The impact of ion bombardment on polymers, including poly(methyl methacrylate), has been studied using spectral time-dependence analysis, providing insights into polymer characterization techniques (Leggett & Vickerman, 1992).

Drug-Release Properties of Copolymers : Copolymers of 2-hydroxyethyl methacrylate have been synthesized and analyzed for drug-release properties, highlighting the potential of methacrylate copolymers in controlled drug delivery systems (Babazadeh, 2007).

Raman Spectroscopy in Polymerization : FT-Raman spectroscopy has been utilized for the group-transfer polymerization of methyl methacrylate, offering a quantitative method to monitor polymerization processes (Edwards et al., 2006).

Phase Transfer Catalyzed Polymerization : Multi-site phase transfer catalysts have been applied in the radical polymerization of ethyl methacrylate, providing insights into the kinetics and mechanism of polymerization, relevant for developing advanced polymer materials (Vajjiravel & Umapathy, 2008).

作用機序

Target of Action

The primary target of 1-Vinylcyclopentyl methacrylate is the polymerization process. This compound is a monomer that participates in radical polymerization reactions . The polymerization process is crucial in the formation of polymers, which are large molecules composed of repeated subunits known as monomers.

Mode of Action

This compound interacts with its targets through a process known as cyclopolymerization . This process involves the reaction of the vinyl group of the monomer with a polymer radical, leading to the formation of a cyclic structure within the polymer chain . This cyclopolymerization process is facilitated by the unique structure of this compound, which contains a vinyl group attached to a cyclopentyl ring .

Biochemical Pathways

The cyclopolymerization of this compound affects the biochemical pathways involved in polymer synthesis . The formation of cyclic structures within the polymer chain can influence the properties of the resulting polymer, including its stability, flexibility, and reactivity . These changes can have downstream effects on the applications and performance of the polymer in various settings.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the structure and properties of the polymers formed during polymerization . The introduction of cyclic structures within the polymer chain can enhance the polymer’s stability and alter its physical and chemical properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the temperature and pH of the reaction environment, the presence of other substances that can act as catalysts or inhibitors, and the concentration of the monomer itself . Understanding these factors is crucial for optimizing the use of this compound in polymer synthesis.

特性

IUPAC Name |

(1-ethenylcyclopentyl) 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-4-11(7-5-6-8-11)13-10(12)9(2)3/h4H,1-2,5-8H2,3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFCIGNUXIUMNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1(CCCC1)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2468650.png)

![2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol](/img/structure/B2468651.png)

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2468653.png)

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole](/img/structure/B2468655.png)

![1-(4-fluorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxidanylidene-pyrrolidine-3-carboxamide](/img/structure/B2468656.png)

![2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2468661.png)

![3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2468662.png)

![6-(azepan-1-ylsulfonyl)-2-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2468666.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2468670.png)